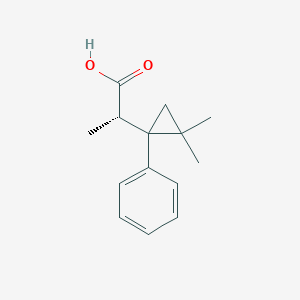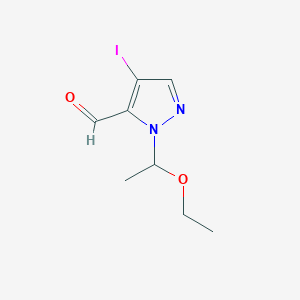
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde is an organic compound with the molecular formula C8H11IN2O. It is characterized by a pyrazole ring substituted with an ethoxyethyl group and an iodine atom. This compound is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is formed via the condensation of hydrazines with 1,3-dicarbonyl compounds.
Introduction of the Ethoxyethyl Group: The N-H bond in the pyrazole ring is protected using ethyl vinyl ether, resulting in the formation of the ethoxyethyl group.
Analyse Des Réactions Chimiques
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles, such as phenylacetylene, under Sonogashira cross-coupling conditions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using common reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Cyclization Reactions: The compound can undergo cyclization reactions to form various heterocyclic systems, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound is used in the design of new organic light-emitting diode (OLED) materials.
Synthetic Intermediates: It is a valuable intermediate for the synthesis of other heterocyclic compounds, such as substituted bis(pyrazolo[4,3-d][1,2]diazepinones).
Mécanisme D'action
The mechanism of action of 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde involves its interaction with various molecular targets and pathways:
Electrophilic Substitution: The iodine atom in the pyrazole ring acts as an electrophile, facilitating substitution reactions with nucleophiles.
Coordination with Transition Metals: The pyrazole ring can coordinate with transition metals, forming complexes that catalyze various organic reactions.
Oxidation and Reduction: The aldehyde group undergoes oxidation and reduction reactions, contributing to the compound’s reactivity and versatility in synthesis.
Comparaison Avec Des Composés Similaires
1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds:
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole: This compound differs by the position of the iodine atom and has similar reactivity and applications.
1-(1-Ethoxyethyl)-4-bromo-1H-pyrazole: The bromine atom in place of iodine affects the compound’s reactivity and the types of reactions it undergoes.
1-(1-Ethoxyethyl)-4-chloro-1H-pyrazole:
Propriétés
IUPAC Name |
2-(1-ethoxyethyl)-4-iodopyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-13-6(2)11-8(5-12)7(9)4-10-11/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBYNXKBQIESCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)N1C(=C(C=N1)I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
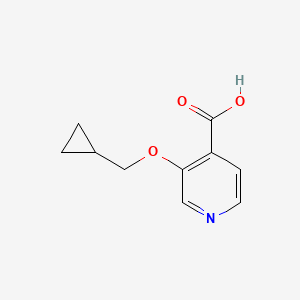
![N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2466286.png)
![(2,5-Dimethylphenyl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2466289.png)
![ethyl 2-{[1-oxo-2-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate](/img/structure/B2466293.png)
![5-(methylsulfamoyl)-N-[(pyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B2466294.png)
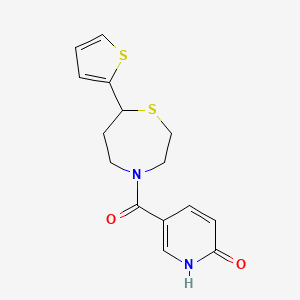

![2-({1-[(3-Methylphenyl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2466298.png)
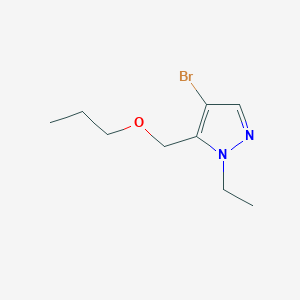
![1'-[2,6-dinitro-4-(trifluoromethyl)phenyl]spiro[3a,4,8,8a-tetrahydro-[1,3]dioxepino[5,6-d][1,2]oxazole-6,4'-piperidine]-3-carbohydrazide](/img/structure/B2466300.png)
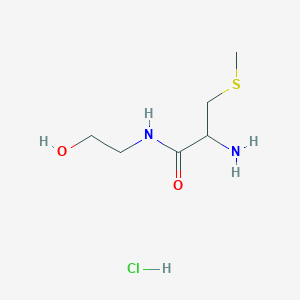
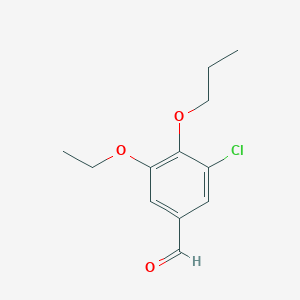
![2-[9-(4-methylphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]propanoic acid](/img/structure/B2466305.png)
